molecular formula C15H15NO5 B10780716 Lavendustin C methyl ester

Lavendustin C methyl ester

Katalognummer B10780716
Molekulargewicht: 289.28 g/mol
InChI-Schlüssel: NOFICVMLKCZZHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ICX5609207 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ICX5609207 involves a series of carefully controlled chemical reactions. The primary synthetic route includes the following steps:

Industrial Production Methods

For industrial production, the process is scaled up to handle larger quantities of starting materials and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment, such as micro-nano bubble generators and high-temperature furnaces, is essential for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

ICX5609207 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of oxides.

    Reduction: Reduction reactions involve the gain of electrons, and ICX5609207 can be reduced using reducing agents like hydrogen gas.

    Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

ICX5609207 has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of ICX5609207 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .

Vergleich Mit ähnlichen Verbindungen

ICX5609207 can be compared with other similar compounds to highlight its uniqueness:

Eigenschaften

Molekularformel

C15H15NO5

Molekulargewicht

289.28 g/mol

IUPAC-Name

methyl 5-[(2,5-dihydroxyphenyl)methylamino]-2-hydroxybenzoate

InChI

InChI=1S/C15H15NO5/c1-21-15(20)12-7-10(2-4-14(12)19)16-8-9-6-11(17)3-5-13(9)18/h2-7,16-19H,8H2,1H3

InChI-Schlüssel

NOFICVMLKCZZHJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CC(=C1)NCC2=C(C=CC(=C2)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.